molecular formula C15H17NO3 B7505376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide

カタログ番号 B7505376
分子量: 259.30 g/mol
InChIキー: KJHYVUNOIGOYJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide, also known as AG-490, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. AG-490 is a tyrosine kinase inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

作用機序

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is a tyrosine kinase inhibitor that selectively inhibits the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway plays a critical role in cell proliferation, differentiation, and immune response. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the activation of JAK and STAT, which leads to the inhibition of cell proliferation and survival. In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide inhibits the production of inflammatory cytokines and the activation of T cells, which leads to the suppression of the immune response.

実験室実験の利点と制限

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has several advantages for lab experiments. It is a selective inhibitor of the JAK-STAT signaling pathway, which makes it a useful tool for studying the role of this pathway in various diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
One limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide is that it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results. Another limitation is that N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

将来の方向性

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in clinical trials. Additionally, researchers could investigate the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, researchers could explore the potential for N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide to be used as a tool for studying the JAK-STAT signaling pathway in normal and diseased cells.

合成法

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyclohexene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then treated with thionyl chloride to generate the corresponding acid chloride, which is then reacted with 3-aminocyclohex-2-en-1-one to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide.

科学的研究の応用

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In autoimmune diseases, N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interferon-gamma and interleukin-2, which play a key role in the pathogenesis of autoimmune diseases. N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the activation of T cells, which are involved in the immune response in autoimmune diseases.

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-15(11-4-2-1-3-5-11)16-12-6-7-13-14(10-12)19-9-8-18-13/h1-2,6-7,10-11H,3-5,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHYVUNOIGOYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。